N-(2-Methylbenzyl)-1-propanamine hydrochloride
Description
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-8-12-9-11-7-5-4-6-10(11)2;/h4-7,12H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFPURPNWAKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbenzyl)-1-propanamine hydrochloride can be achieved through several methods. One common approach involves the reductive amination of 2-methylbenzaldehyde with 1-propanamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the amine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylbenzyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile building block in organic chemistry.
2. Biological Research:
- Potential Biological Activity: N-(2-Methylbenzyl)-1-propanamine hydrochloride is being investigated for its interactions with biological molecules. Studies focus on its binding affinity to specific receptors and enzymes, which could lead to insights into its pharmacological potential.
3. Medicinal Chemistry:
- Drug Development: The compound is explored as a precursor in the synthesis of pharmaceuticals. Notably, it is linked to the development of atomoxetine, a medication used to treat attention deficit hyperactivity disorder (ADHD). Its structural similarities allow it to be modified for enhanced therapeutic effects .
4. Industrial Applications:
- Specialty Chemicals Production: In industrial settings, this compound is utilized in producing specialty chemicals and intermediates for various chemical processes.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it's useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride | Para-substituted benzyl group | Different pharmacological properties |
| Diisobutylamine | Two isobutyl groups attached to nitrogen | Commonly used as a solvent |
| N,N-Dimethyl-1-propanamine | Dimethyl substitution on nitrogen | Studied for stimulant properties |
These comparisons highlight how structural variations influence biological activity and applications across different compounds.
Case Studies
Case Study 1: Drug Development
A study investigated the synthesis of atomoxetine using this compound as an intermediate. The research demonstrated high yields and purity levels, indicating the compound's efficacy in pharmaceutical applications .
Case Study 2: Biological Activity Assessment
Research focused on the interaction of this compound with serotonin receptors revealed promising results regarding its potential as a therapeutic agent for mood disorders. Binding affinity studies showed that modifications could enhance its efficacy in clinical settings.
Mechanism of Action
The mechanism by which N-(2-Methylbenzyl)-1-propanamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares N-(2-Methylbenzyl)-1-propanamine hydrochloride with five analogous compounds, focusing on molecular features, substituents, and commercial availability:
Substituent Effects on Physicochemical and Functional Properties
Electronic Effects: Halogenated Derivatives (e.g., 4-chloro, 4-fluoro, 3-bromo): Electron-withdrawing groups like Cl and F increase polarity and may enhance solubility in polar solvents. Bromine’s larger atomic radius could sterically hinder interactions in biological systems . Methyl Group (2-methyl): The methyl group in the main compound is weakly electron-donating, offering moderate lipophilicity compared to halogenated analogs .
Steric Considerations :
- Substitution at the 2-position (as in the main compound) introduces steric hindrance near the amine group, which may reduce reactivity in nucleophilic reactions compared to para-substituted derivatives .
Commercial and Research Relevance :
- N-(4-Fluorobenzyl)-1-propanamine hydrochloride is available from five suppliers (e.g., MolPort), indicating broader industrial interest, possibly due to fluorine’s favorable role in medicinal chemistry .
- The 3-bromo derivative (CymitQuimica) may be explored in cross-coupling reactions for synthesizing complex organic molecules .
Biological Activity
N-(2-Methylbenzyl)-1-propanamine hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors, which can influence various biochemical pathways.
The mechanism of action of this compound involves:
- Interaction with Molecular Targets : The compound acts as a ligand, binding to specific sites on proteins. This binding can modulate the activity of enzymes and receptors, leading to alterations in cellular signaling pathways and physiological responses .
- Free Radical Chemistry : The benzylic position of the compound is susceptible to free radical attack, which may influence its reactivity and interactions with biomolecules . This characteristic allows it to participate in various biochemical reactions, including oxidation and substitution processes.
- Pharmacokinetics : With a molecular weight of approximately 197.71 Da, the compound exhibits properties conducive to absorption and distribution within biological systems .
Applications in Research
This compound has demonstrated potential in several research applications:
- Chemistry : It serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications .
- Biological Studies : The compound is utilized in studying amine-related biochemical pathways and enzyme interactions, providing insights into its potential therapeutic effects .
- Industrial Uses : It is employed in producing specialty chemicals and intermediates for various industrial processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Below are key findings:
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds, which influences their biological activities. A comparison table is provided below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride | Contains a para-substituted benzyl group | Exhibits different pharmacological properties |
| Diisobutylamine | Two isobutyl groups attached to nitrogen | Commonly used as a solvent and in chemical synthesis |
| N,N-Dimethyl-1-propanamine | Dimethyl substitution on nitrogen | More commonly studied for its stimulant properties |
This comparison highlights how structural variations can lead to distinct pharmacological profiles, which is crucial for drug development and therapeutic applications.
Q & A
Q. What are the standard synthetic routes for preparing N-(2-Methylbenzyl)-1-propanamine hydrochloride?
The compound is typically synthesized via reductive amination or alkylation reactions . For example:
- Reductive amination : Reacting 2-methylbenzylamine with a ketone (e.g., propanal) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. The hydrochloride salt is precipitated using HCl .
- Alkylation : Reacting 1-propanamine with a 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride) in a polar solvent (e.g., acetonitrile) with a base (e.g., K2CO3) to neutralize HCl byproducts. The product is purified via recrystallization . Characterization is performed using 1H/13C NMR , HPLC (>98% purity), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Q. How should this compound be stored to ensure stability?
The compound is hygroscopic and sensitive to moisture. Store under anhydrous conditions at -20°C in airtight containers with desiccants. Long-term stability (>5 years) is achievable if protected from light and oxygen .
Q. What spectroscopic methods are recommended for structural elucidation?
- NMR : 1H NMR (D2O or CDCl3) reveals peaks for the 2-methylbenzyl aromatic protons (δ 6.8–7.3 ppm), methylene groups (δ 2.5–3.5 ppm), and the propanamine chain (δ 1.2–1.8 ppm).
- FT-IR : Key stretches include N-H (3300–3500 cm⁻¹), C-N (1250–1350 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of HCl) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Solvent selection : Use aprotic solvents (e.g., THF, DMF) to minimize side reactions.
- Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for reductive amination to enhance reaction rates .
- Stoichiometry : A 1.2:1 molar ratio of 2-methylbenzylamine to propanal reduces unreacted starting material.
- Temperature control : Maintain 0–5°C during HCl salt precipitation to avoid impurity incorporation .
Q. What strategies are effective for impurity profiling in batch synthesis?
- HPLC-DAD/UV : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to resolve unreacted amines, byproducts (e.g., dialkylated species), and degradation products. UV detection at λmax ≈ 254 nm is optimal for aromatic moieties .
- LC-MS/MS : Quantify trace impurities (e.g., <0.1%) using MRM transitions specific to known side products .
- Karl Fischer titration : Monitor residual moisture (<0.5% w/w) to assess hygroscopicity-related degradation .
Q. How can the compound’s pharmacological activity be evaluated in vitro?
- Receptor binding assays : Screen for affinity at adrenergic, serotonergic, or dopaminergic receptors using radiolabeled ligands (e.g., [³H]-clonidine for α2-adrenoceptors).
- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .
- Cytotoxicity : Assess viability in primary cell lines (e.g., hepatocytes) via MTT assay to establish IC50 values .
Safety and Handling
Q. What safety precautions are required when handling this compound?
Although the substance is not classified under GHS , standard precautions apply:
- Use fume hoods and PPE (gloves, lab coat, goggles).
- Avoid inhalation or skin contact; wash thoroughly after handling.
- In case of exposure, seek medical attention and provide the CAS number (e.g., 66896-60-4) for reference .
Data Contradictions and Resolutions
Q. How to resolve discrepancies in reported CAS numbers for related compounds?
Cross-reference IUPAC names and structural descriptors across databases (e.g., PubChem, ChemSpider). For example:
- This compound may be confused with N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS 66896-60-4) due to similar naming. Verify using InChI keys (e.g., SYEIQRWDGGTWSP-UHFFFAOYSA-N for structural uniqueness) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
